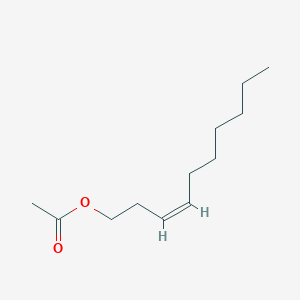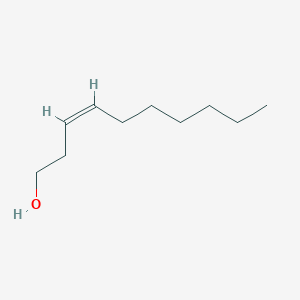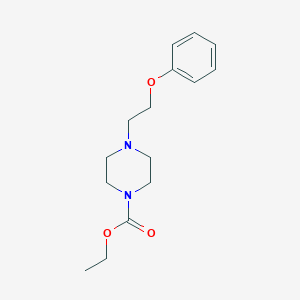
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Effets Biochimiques Et Physiologiques
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammation. It has also been shown to reduce the levels of certain inflammatory cytokines in the body. In addition, this compound has been shown to have anti-cancer effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate in lab experiments is its potential therapeutic applications. This compound has shown promising results in various fields of scientific research, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available, and its synthesis requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for the research on Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant agent. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and receptors in the body. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate involves a series of chemical reactions. The starting material is ethyl piperazine-1-carboxylate, which is reacted with 2-bromoethyl phenyl ether to form Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is then followed by purification and isolation of the product.
Applications De Recherche Scientifique
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has shown potential therapeutic applications in various fields of scientific research. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
88708-38-7 |
|---|---|
Nom du produit |
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-15(18)17-10-8-16(9-11-17)12-13-20-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Clé InChI |
OTRKDINGVPONIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCOC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



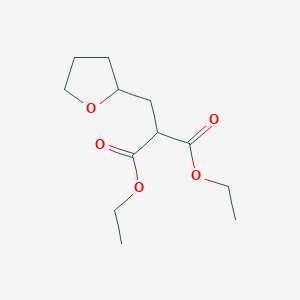
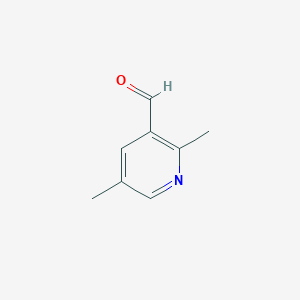
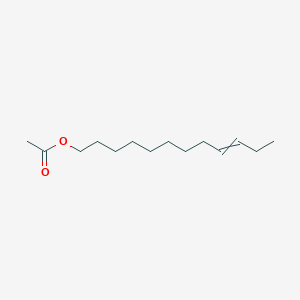
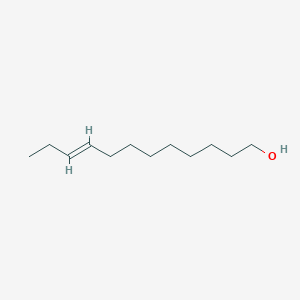
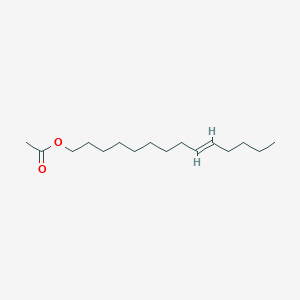
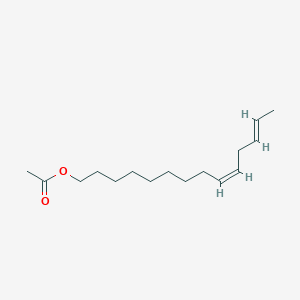
![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)
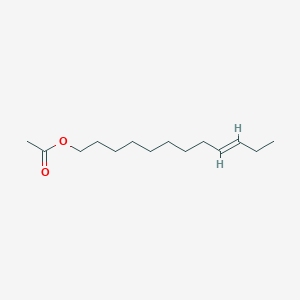
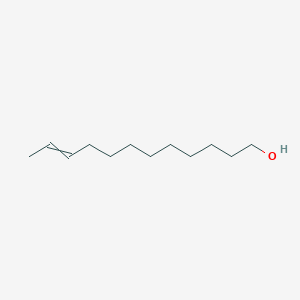
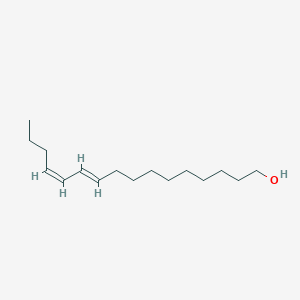
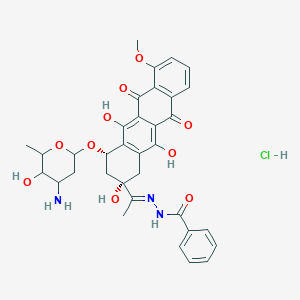
![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)
